2,5-Dichloro-3-methylbenzonitrile
Description
Properties
IUPAC Name |
2,5-dichloro-3-methylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2N/c1-5-2-7(9)3-6(4-11)8(5)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIDIEGMRILSFTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Dichloro-3-methylbenzonitrile can be synthesized through several methods. One common approach involves the reaction of 2,5-dichloro-3-methylbenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then dehydrated to yield the nitrile . The reaction conditions typically involve the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions.
Industrial Production Methods
In industrial settings, the production of this compound often involves the ammoxidation of 2,5-dichloro-3-methyltoluene. This process uses ammonia and a catalyst, such as vanadium oxide, at elevated temperatures to convert the methyl group to a nitrile group .
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-3-methylbenzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or thiourea in polar solvents.
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Nucleophilic Substitution: Substituted amines or thiols.
Oxidation: 2,5-Dichloro-3-methylbenzoic acid.
Reduction: 2,5-Dichloro-3-methylbenzylamine.
Scientific Research Applications
2,5-Dichloro-3-methylbenzonitrile has several applications in scientific research:
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,5-Dichloro-3-methylbenzonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity . The pathways involved often include the inhibition of key metabolic processes, leading to the desired biological effect.
Comparison with Similar Compounds
Comparison with Structural Isomers
2-Chloro-5-methylbenzonitrile
- Molecular Formula : C₈H₆ClN (MW: 151.59 g/mol)
- Substituents : Single chlorine (2-position) and methyl (5-position).
- Key Differences : The absence of a second chlorine reduces molecular weight and polarity compared to 2,5-Dichloro-3-methylbenzonitrile. This impacts solubility and boiling/melting points. Commercial samples are available at >97.0% purity, priced at JPY 40,000/5g .
3,5-Dichlorobenzonitrile
- Molecular Formula : C₇H₃Cl₂N (MW: 172.01 g/mol)
- Substituents : Chlorines at 3- and 5-positions; lacks a methyl group.
- This compound is listed as a pharmaceutical intermediate (CAS 6575-00-4) with 97% purity .
Comparison with Functional Group Variants
3-(Chloromethyl)benzonitrile
- Molecular Formula : C₈H₆ClN (MW: 151.59 g/mol)
- Substituents : Chloromethyl group (3-position) instead of methyl and chlorine.
- Key Differences : The chloromethyl group enhances reactivity in nucleophilic substitutions, unlike the inert methyl group in this compound. Available at >95.0% purity (JPY 11,000/1g) .
Comparison with Compounds Having Different Functional Groups
2-(2,5-Dichlorobenzenesulfonamido)-3-methylbutanoic Acid
- Structure : Combines a dichlorobenzenesulfonamido group with a carboxylic acid.
- Key Differences : The sulfonamido and carboxylic acid groups introduce hydrogen-bonding capacity, contrasting with the nitrile’s electron-withdrawing nature. Crystallographic data (R factor = 0.041) reveal tight molecular packing, suggesting higher melting points than nitrile analogs .
Data Tables
Table 1: Structural and Commercial Comparison
| Compound | Molecular Formula | MW (g/mol) | CAS RN | Purity | Price (JPY) |
|---|---|---|---|---|---|
| This compound | C₈H₅Cl₂N | 186.04 | Not Provided | N/A | N/A |
| 2-Chloro-5-methylbenzonitrile | C₈H₆ClN | 151.59 | 4387-32-0 | >97.0% | 40,000/5g |
| 3,5-Dichlorobenzonitrile | C₇H₃Cl₂N | 172.01 | 6575-00-4 | 97% | N/A |
| 3-(Chloromethyl)benzonitrile | C₈H₆ClN | 151.59 | 64407-07-4 | >95.0% | 11,000/1g |
Table 2: Substituent Effects on Properties
Biological Activity
2,5-Dichloro-3-methylbenzonitrile (DCMB) is an organic compound with the molecular formula C8H6Cl2N. It is a chlorinated derivative of benzonitrile and has garnered interest in biological research due to its potential applications in medicinal chemistry and its effects on various biological systems. This article explores the biological activity of DCMB, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C8H6Cl2N
- Molecular Weight : 189.05 g/mol
- Structure : The compound features two chlorine substituents at the 2nd and 5th positions on the benzene ring and a methyl group at the 3rd position, which influences its chemical reactivity and biological interactions.
The biological activity of DCMB is primarily attributed to its ability to interact with various molecular targets within cells. The presence of chlorine atoms enhances its lipophilicity, allowing it to penetrate cell membranes effectively.
Molecular Targets
- Enzymes : DCMB may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular metabolism.
- Receptors : The compound can bind to receptors, modulating signal transduction pathways that influence cell growth and differentiation.
Antimicrobial Properties
Research indicates that DCMB exhibits antimicrobial activity against various bacterial strains. In one study, it was found to selectively inhibit the growth of Escherichia coli with a Minimum Inhibitory Concentration (MIC) of 16 µg/mL . This suggests potential applications in developing antibacterial agents.
Cytotoxic Effects
In vitro studies have demonstrated that DCMB can induce cytotoxic effects in cancer cell lines. For instance, it has been shown to inhibit the proliferation of breast cancer cells through apoptosis induction. The specific pathways involved include modulation of apoptotic proteins and cell cycle regulators.
Study 1: Antibacterial Activity
A study conducted on various benzamide derivatives, including DCMB, highlighted its effectiveness against Gram-negative bacteria. The results indicated that compounds with similar chlorinated structures showed enhanced antibacterial properties compared to their non-chlorinated counterparts .
Study 2: Cancer Cell Proliferation
In a separate investigation focusing on the effects of DCMB on human breast cancer cells (MCF-7), researchers observed significant reductions in cell viability after treatment with varying concentrations of the compound. The study concluded that DCMB could serve as a lead compound for developing novel anticancer therapies.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Antimicrobial Activity | Cytotoxicity |
|---|---|---|---|
| 2,3-Dichloro-4-methylbenzonitrile | Cl at positions 2 & 3 | Moderate | Low |
| 2,4-Dichloro-3-methylbenzonitrile | Cl at positions 2 & 4 | Low | Moderate |
| This compound | Cl at positions 2 & 5 | High | High |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
